![molecular formula C16H19N3OS B3733710 2-(phenylsulfanylmethyl)-4-piperidin-3-yl-1H-pyrimidin-6-one](/img/structure/B3733710.png)
2-(phenylsulfanylmethyl)-4-piperidin-3-yl-1H-pyrimidin-6-one
Overview
Description
2-(phenylsulfanylmethyl)-4-piperidin-3-yl-1H-pyrimidin-6-one is a complex organic compound that features a pyrimidine ring substituted with a phenylsulfanylmethyl group and a piperidin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylsulfanylmethyl)-4-piperidin-3-yl-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenylsulfanylmethyl and piperidin-3-yl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(phenylsulfanylmethyl)-4-piperidin-3-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylsulfanylmethyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(phenylsulfanylmethyl)-4-piperidin-3-yl-1H-pyrimidin-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new medications targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(phenylsulfanylmethyl)-4-piperidin-3-yl-1H-pyrimidin-6-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanylmethyl group may play a crucial role in binding to these targets, while the piperidin-3-yl group can influence the compound’s overall conformation and activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylsulfanylmethyl-pyridine
- 2-methyl-6-phenylsulfanylmethyl-pyridine
- 2,2′-bipyridinyl
Uniqueness
2-(phenylsulfanylmethyl)-4-piperidin-3-yl-1H-pyrimidin-6-one stands out due to its combination of a pyrimidine ring with both a phenylsulfanylmethyl and a piperidin-3-yl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(phenylsulfanylmethyl)-4-piperidin-3-yl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16-9-14(12-5-4-8-17-10-12)18-15(19-16)11-21-13-6-2-1-3-7-13/h1-3,6-7,9,12,17H,4-5,8,10-11H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKFJSMIMVKGLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=O)NC(=N2)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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